molecular formula C8H11BN2O2S B1421265 4-(3-Methylthioureido)phenylboronic acid CAS No. 1072946-18-9

4-(3-Methylthioureido)phenylboronic acid

Cat. No. B1421265
M. Wt: 210.07 g/mol
InChI Key: AWHSCCURKGKPHK-UHFFFAOYSA-N
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Description

“4-(3-Methylthioureido)phenylboronic acid” is a heterocyclic organic compound with the molecular formula C8H11BN2O2S . It has a molecular weight of 210.1 . The IUPAC name for this compound is [4-(methylcarbamothioylamino)phenyl]boronic acid .


Molecular Structure Analysis

The molecular structure of “4-(3-Methylthioureido)phenylboronic acid” can be represented by the canonical SMILES notation: B(C1=CC=C(C=C1)NC(=S)NC)(O)O . The InChI Key for this compound is AWHSCCURKGKPHK-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-Methylthioureido)phenylboronic acid” are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methylthioureido)phenylboronic acid” include a molecular weight of 210.06100 and a molecular formula of C8H11BN2O2S . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

  • Catalysis in Organic Synthesis :Phenylboronic acid derivatives, like 4-(3-Methylthioureido)phenylboronic acid, have been studied for their catalytic properties in organic synthesis. For example, Wang et al. (2018) describe the use of phenylboronic acid in catalyzing dehydrative condensation between carboxylic acids and amines, suggesting its utility in peptide synthesis (Wang, Lu, & Ishihara, 2018).

  • Biomedical Imaging and Therapy :Phenylboronic acid-functionalized pyrene derivatives have been synthesized and utilized for biomedical applications. Li and Liu (2021) developed a phenylboronic acid-functionalized pyrene derivative for two-photon imaging of cell surface sialic acids and photodynamic therapy (Li & Liu, 2021).

  • Drug Delivery Systems :Phenylboronic acid-based polymers have been extensively studied for their applications in glucose-responsive drug delivery systems. Ma and Shi (2014) discuss the use of these polymers in constructing glucose-responsive systems for insulin delivery (Ma & Shi, 2014).

  • Advanced Bio-Applications :Phenylboronic acid-decorated polymeric nanomaterials have been developed for diagnostic and therapeutic applications. Lan and Guo (2019) highlight the fabrication of these materials and their interactions with glucose and sialic acid for potential use in drug delivery systems and biosensors (Lan & Guo, 2019).

  • Supramolecular Chemistry :Phenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported on the assembly of phenylboronic acids with heteroatoms, showcasing its potential in creating complex molecular structures (Pedireddi & Seethalekshmi, 2004).

  • Antiviral Therapeutics :Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics. Khanal et al. (2013) describe their use against Hepatitis C virus, demonstrating their potential in biomedical applications (Khanal et al., 2013).

  • Carbohydrate Chemistry :Ferrier (1972) discussed the applications of phenylboronic acid in carbohydrate chemistry, including its use in synthesizing specifically substituted or oxidized sugar derivatives (Ferrier, 1972).

Safety And Hazards

“4-(3-Methylthioureido)phenylboronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

[4-(methylcarbamothioylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-6(3-5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHSCCURKGKPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=S)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674505
Record name {4-[(Methylcarbamothioyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylthioureido)phenylboronic acid

CAS RN

1072946-18-9
Record name {4-[(Methylcarbamothioyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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